molecular formula C29H36N4O B12850197 2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile

2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile

Cat. No.: B12850197
M. Wt: 456.6 g/mol
InChI Key: CQRWGNZTPRGIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an indole core, a morpholinopiperidine moiety, and a nitrile group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following stages :

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Introduction of the Nitrile Group: The nitrile group is introduced via a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide.

    Attachment of the Morpholinopiperidine Moiety: The morpholinopiperidine moiety is attached through a nucleophilic substitution reaction, where the piperidine ring is functionalized with a morpholine group.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid
  • 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole

Uniqueness

What sets 2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H36N4O

Molecular Weight

456.6 g/mol

IUPAC Name

2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-6-carbonitrile

InChI

InChI=1S/C29H36N4O/c1-4-22-7-8-24(29(2,3)28-18-23-6-5-21(20-30)17-26(23)31-28)19-27(22)33-11-9-25(10-12-33)32-13-15-34-16-14-32/h5-8,17-19,25,31H,4,9-16H2,1-3H3

InChI Key

CQRWGNZTPRGIEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(C)(C)C2=CC3=C(N2)C=C(C=C3)C#N)N4CCC(CC4)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.